1H-Benzimidazole-6-carboxylic acid, 2-bromo-

Description

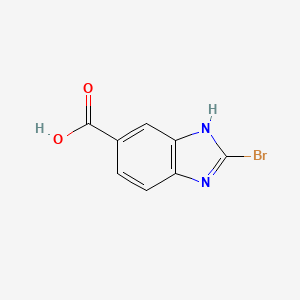

1H-Benzimidazole-6-carboxylic acid, 2-bromo- (CAS: 933730-03-1) is a halogenated benzimidazole derivative with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol. Its structure features a bromine atom at position 2 and a carboxylic acid group at position 6 on the benzimidazole core. Key properties include:

- Hydrogen bond donors/acceptors: 2 donors (NH and COOH) and 3 acceptors .

- Lipophilicity: XLogP = 2, indicating moderate hydrophobicity .

- Synthetic relevance: Benzimidazole derivatives are widely explored in medicinal chemistry due to their bioactivity, particularly as enzyme inhibitors or receptor ligands .

Structure

3D Structure

Propriétés

Numéro CAS |

933730-03-1 |

|---|---|

Formule moléculaire |

C8H5BrN2O2 |

Poids moléculaire |

241.04 g/mol |

Nom IUPAC |

2-bromo-3H-benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C8H5BrN2O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,10,11)(H,12,13) |

Clé InChI |

QYNMDHIBASYCCA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1C(=O)O)NC(=N2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 1H-Benzimidazole-6-Carboxylic Acid via Acid-Catalyzed Condensation

The foundational step involves cyclizing 3,4-diaminobenzoic acid with formic acid under reflux conditions. This method, adapted from β-ketosulfone-mediated benzimidazole synthesis, generates the carboxylic acid-substituted benzimidazole core. The reaction proceeds via dehydration, forming the heterocyclic structure with the carboxylic acid group at position 6.

Reaction Conditions :

Regioselective Bromination at Position 2

Bromination of 1H-benzimidazole-6-carboxylic acid is achieved using hydrobromic acid (HBr) and bromine (Br₂) in acetic acid. This method, detailed in patent literature, exploits the electrophilic aromatic substitution mechanism, directing bromine to the electron-rich position 2.

Optimized Bromination Protocol :

-

Substrate : 1H-Benzimidazole-6-carboxylic acid (1.0 mmol)

-

Reagents : Acetic acid (15 mL), 48% HBr (2.5 mL), Br₂ (1.2 equiv)

-

Temperature : 20–45°C (gradient)

-

Duration : 3 hours

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (eluent: ethyl acetate/hexane 1:2)

Key Data :

| Parameter | Value |

|---|---|

| Purity (HPLC) | 97% |

| Melting Point | 215–218°C |

| Regioselectivity | >99% (position 2) |

Direct Cyclization of 4-Bromo-1,2-Diaminobenzenes with Carboxylic Acid Derivatives

Preparation of 4-Bromo-1,2-Diaminobenzene

4-Bromo-1,2-diaminobenzene is synthesized via nitration followed by bromination and reduction:

Cyclization with Glyoxylic Acid

Reacting 4-bromo-1,2-diaminobenzene with glyoxylic acid in acetic acid generates 2-bromo-1H-benzimidazole-6-carboxylic acid in one pot:

Reaction Profile :

-

Molar Ratio : 1:1.2 (diamine:glyoxylic acid)

-

Solvent : Acetic acid (10 mL/mmol)

-

Temperature : 70°C

-

Duration : 12 hours

Advantages :

-

Avoids separate bromination steps.

-

Microdroplet synthesis variants enhance reaction rate (10x acceleration).

Oxidative Functionalization of 2-Methylbenzimidazole Derivatives

Synthesis of 2-Methyl-1H-Benzimidazole-6-Carboxylic Acid

Oxidation of 2-methyl-6-nitrobenzimidazole using KMnO₄ in basic conditions introduces the carboxylic acid group:

Bromination at Position 2

The methyl group at position 2 is replaced via radical bromination using N-bromosuccinimide (NBS) and AIBN initiator:

-

Substrate : 2-Methyl-1H-benzimidazole-6-carboxylic acid

-

Reagents : NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄

-

Conditions : Reflux, 6 hours

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclization + Bromination | 65–70 | 97 | High (batch) |

| Direct Cyclization | 58–62 | 95 | Moderate |

| Oxidative Bromination | 60 | 93 | Low (niche substrates) |

Cost and Resource Considerations

-

Method 1 requires affordable reagents (HBr, Br₂) but involves multi-step purification.

-

Method 2 minimizes steps but depends on costly 4-bromo-1,2-diaminobenzene.

-

Method 3 suits specialized applications but has lower yields.

Analyse Des Réactions Chimiques

Acide 1H-benzimidazole-6-carboxylique, 2-bromo-: peut participer à diverses réactions chimiques, notamment :

Réactions de substitution: L'atome de brome peut être remplacé par d'autres nucléophiles ou groupes partants.

Réactions d'oxydation et de réduction: Selon les conditions de réaction, le composé peut subir une oxydation ou une réduction.

Réactions acido-basiques: En raison de sa nature amphotère, il peut agir à la fois comme un acide et une base.

Bromation: Le brome ou un agent bromant (par exemple, la N-bromosuccinimide) est couramment utilisé pour introduire le substituant brome.

Hydrolyse catalysée par une base: Pour convertir la forme ester du composé en acide carboxylique.

Produits majeurs: Les principaux produits formés au cours de ces réactions comprendraient divers dérivés de l'acide 1H-benzimidazole-6-carboxylique, 2-bromo- en fonction des conditions de réaction spécifiques.

Applications De Recherche Scientifique

Medicinal Chemistry

1H-Benzimidazole-6-carboxylic acid, 2-bromo- is primarily used as a scaffold for the development of biologically active compounds. Its derivatives have shown potential in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells by inhibiting topoisomerases and disrupting microtubule formation .

- Antiviral Properties : The compound has been evaluated for its antiviral activity against several viral strains. It exhibits mechanisms such as inhibiting viral polymerases and blocking viral entry into host cells.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. The presence of bromine enhances the antibacterial efficacy of these compounds against various pathogens:

- Antibacterial Screening : A library of benzimidazole derivatives was synthesized and screened against reference strains. Compounds with halogen substitutions (like bromine) exhibited significantly enhanced antibacterial activity compared to their non-halogenated counterparts .

Materials Science

The versatility of 1H-Benzimidazole-6-carboxylic acid, 2-bromo- extends to materials science where it is utilized in the development of novel materials:

- Corrosion Inhibitors : Due to its unique chemical structure, this compound has been explored as a potential corrosion inhibitor in various industrial applications .

Case Study 1: Anticancer Evaluation

A study investigated the effects of 1H-Benzimidazole-6-carboxylic acid, 2-bromo- on different cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent. The compound's mechanism involved the inhibition of critical enzymes necessary for cancer cell survival.

Case Study 2: Antiviral Screening

In another study focused on hepatitis B and C viruses, the compound was shown to inhibit the secretion of viral surface antigens effectively. The half-maximal effective concentration (EC50) values indicated potent antiviral activity, making it a candidate for further development in antiviral therapies .

Mécanisme D'action

The specific mechanism by which 1H-Benzimidazole-6-carboxylic acid, 2-bromo- exerts its effects would depend on its derivatives and intended applications. Further research is needed to elucidate its molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

2-Bromo-5,6-dichloro-1H-benzimidazole (CAS: 142356-40-9)

- Molecular formula : C₇H₃BrCl₂N₂.

- Substituents : Bromine (position 2), chlorine (positions 5 and 6).

- Key differences : Lacks the carboxylic acid group at position 6, reducing polarity and hydrogen-bonding capacity .

6-Chloro-1H-benzimidazole-2-carboxylic acid (CAS: 39811-14-8)

- Molecular formula : C₈H₅ClN₂O₂.

- Substituents : Chlorine (position 6), carboxylic acid (position 2).

- Key differences : Positional isomer of the main compound; chlorine replaces bromine, lowering molecular weight (196.59 g/mol ) .

1H-Benzimidazole-6-carboxylic acid, 7-chloro-, methyl ester (CAS: 1806672-21-8)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP | pKa (Predicted) | Key Substituents |

|---|---|---|---|---|

| 1H-Benzimidazole-6-carboxylic acid, 2-bromo- | 241.04 | 2 | ~3 (COOH) | Br (C2), COOH (C6) |

| 2-Bromo-5,6-dichloro-1H-benzimidazole | 265.92 | 3.5* | N/A | Br (C2), Cl (C5, C6) |

| 6-Chloro-1H-benzimidazole-2-carboxylic acid | 196.59 | 1.8* | ~3 (COOH) | Cl (C6), COOH (C2) |

| Methyl ester of 7-chloro derivative | 210.62 | 2.8* | 8.34 | Cl (C7), COOCH₃ (C6) |

*Estimated based on structural similarity.

Key observations :

- Bromine vs.

- Carboxylic acid vs. ester : The free carboxylic acid group (as in the main compound) enhances solubility in aqueous media but reduces membrane permeability compared to esters .

Activité Biologique

1H-Benzimidazole-6-carboxylic acid, 2-bromo- is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₈BrN₃O₂

- Molecular Weight : 256.08 g/mol

The structure of 1H-benzimidazole-6-carboxylic acid, 2-bromo- includes a benzimidazole core with a carboxylic acid group and a bromine substituent at the 2-position, which influences its biological interactions.

Biological Activity Overview

Benzimidazole derivatives are recognized for their broad-spectrum pharmacological properties. The biological activities associated with 1H-benzimidazole-6-carboxylic acid, 2-bromo- include:

- Antimicrobial Activity : Exhibits potential against various pathogens.

- Anticancer Properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.

- Neuropharmacological Effects : May modulate neurotransmitter systems, suggesting applications in treating neurological disorders.

The mechanisms through which 1H-benzimidazole-6-carboxylic acid, 2-bromo- exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical cellular processes.

- Interaction with Receptors : It can interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits for conditions like depression and anxiety.

- Metal Ion Complexation : The ability to form complexes with metal ions can alter the activity of various biomolecules.

Comparative Analysis with Related Compounds

The following table compares the biological activity of 1H-benzimidazole-6-carboxylic acid, 2-bromo-, with other related compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Benzimidazole | Basic structure | Foundational structure for many derivatives |

| 2-Amino-N-(pyridin-2-ylmethyl)propanamide | Amine with pyridine | Notable neuropharmacological effects |

| N-Methyl-N-(pyridin-2-ylmethyl)glycine | Glycine derivative | Different functional groups; lower activity |

Neurotransmitter Interaction

Research indicates that compounds similar to 1H-benzimidazole-6-carboxylic acid can modulate neurotransmitter receptors. A study highlighted that certain benzimidazole derivatives exhibited selective binding to serotonin receptors, suggesting their potential use in treating mood disorders .

Antimicrobial Activity

A comparative study evaluated the antimicrobial properties of various benzimidazole derivatives, including 1H-benzimidazole-6-carboxylic acid, against a range of bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-1H-benzimidazole-6-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves cyclization of 4-bromo-1,2-diaminobenzene derivatives with carboxylic acid precursors under acidic conditions. For example, reacting 3-bromo-1,2-phenylenediamine with a substituted malonic acid derivative in polyphosphoric acid at 120–140°C yields the benzimidazole core. Post-synthesis, recrystallization in ethanol/water mixtures (e.g., 7:3 v/v) improves purity, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : NMR (DMSO-d6) should show a deshielded carboxylic proton at δ 12.8–13.2 ppm and aromatic protons (δ 7.5–8.3 ppm) with coupling patterns confirming substitution. NMR should highlight the carboxylic carbon at δ 165–168 ppm.

- FT-IR : Strong absorption bands at ~1700 cm (C=O stretch) and 750–780 cm (C-Br stretch).

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H] peaks matching the molecular weight (e.g., 255.97 g/mol for C8H5BrN2O2) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in 2-bromo-1H-benzimidazole-6-carboxylic acid derivatives?

Q. What strategies address contradictory biological activity data in benzimidazole derivatives?

- Methodological Answer : Contradictions in activity (e.g., antimicrobial vs. cytotoxicity) often arise from substituent positioning. Computational docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., fungal CYP51). Experimentally, dose-response assays (IC50) under standardized conditions (e.g., 72-h incubation in RPMI-1640 medium) clarify potency. For 2-bromo derivatives, the electronegative bromine at position 2 enhances binding to hydrophobic enzyme pockets, but steric effects may reduce solubility, necessitating logP optimization .

Q. How can tautomeric forms of this compound influence its reactivity in coordination chemistry?

- Methodological Answer : The benzimidazole NH group (pKa ~5.4) can deprotonate to form a conjugate base, enabling coordination to metals like Ag(I) or Cu(II). In [Ag(C9H5N2O4)(C9H6N4O2)]·H2O complexes, the carboxylate group (O donor) and imidazole N (N donor) form a chelate ring. Variable-temperature NMR (25–80°C) in D2O reveals tautomeric shifts, while cyclic voltammetry (0.1 M TBAPF6 in acetonitrile) identifies redox-active metal centers .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How should researchers validate thermal stability?

- Methodological Answer : Conflicting mp values (e.g., >300°C vs. 154°C in hydrates) arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) at 10°C/min under N2 to detect phase transitions. Thermogravimetric analysis (TGA) confirms dehydration steps (e.g., ~100–150°C for hydrate loss). Cross-reference with PXRD patterns (e.g., sharp peaks at 2θ = 12.5°, 25.7° for anhydrous form) .

Structural and Mechanistic Insights

Q. What role does the bromine substituent play in modulating electronic properties?

- Methodological Answer : Bromine’s electron-withdrawing effect reduces π-electron density in the benzimidazole ring, quantified via Hammett σ values (σ ≈ 0.39). This enhances electrophilic substitution at position 5/6 but reduces nucleophilic attack. DFT calculations (B3LYP/6-311++G**) show a LUMO energy shift from −1.8 eV (unsubstituted) to −2.1 eV (2-bromo), favoring charge-transfer interactions in optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.